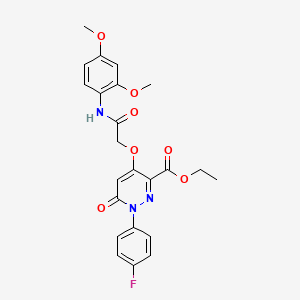

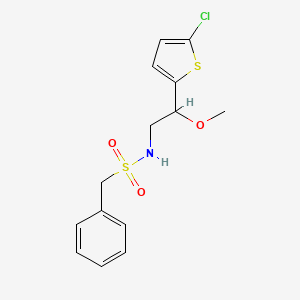

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as GSK-J4 and has been the subject of extensive scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Synthetic Approach and Reactivity

- New Synthetic Approaches : Phenylmethanesulfonamide derivatives, closely related to the compound , have been synthesized using highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. This demonstrates the potential for creating diverse derivatives of the compound for varied applications (Yu. A. Aizina et al., 2012).

Chemical Synthesis and Utility

Synthesis of α,β-unsaturated N-methoxy-N-methylamides : The compound has been involved in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, highlighting its utility in creating complex organic molecules (C. Beney et al., 1998).

Chlorofluoromethyl and Fluoromethyl Phenyl Sulfone Synthesis : The compound's derivative played a role in synthesizing chlorofluoromethyl and fluoromethyl phenyl sulfone, useful in various chemical reactions (A. Saikia et al., 2001).

Facile Synthesis of Sulfonyl Chlorides : Similar compounds have been synthesized in excellent yields, demonstrating the potential for the compound to serve as a precursor in synthesizing sulfonyl chlorides (Dong-Wook Kim et al., 1992).

Advanced Organic Synthesis

Enantioselective Synthesis of Cyclopropanes : Related N-(arylsulfonyl)amino acids have been used in the synthesis of functionalized cyclopropanes, indicating the potential of the compound in stereoselective synthesis (H. Davies et al., 1996).

Antagonist Binding and Allosteric Sites : Similar sulfonamide compounds have been studied as antagonists binding to intracellular allosteric sites, suggesting potential pharmacological applications (P. Procopiou et al., 2013).

Crystal Structure Studies : The structure of related compounds has been determined by X-ray crystallography, important for understanding molecular interactions and drug development (B. J. Al-Hourani et al., 2015).

Biocatalysis in Drug Metabolism : Related biaryl-bis-sulfonamide compounds have been used in studying drug metabolism, indicating the potential role of the compound in pharmaceutical research (M. Zmijewski et al., 2006).

Synthesis of Indoles from Methanesulfonamides : The compound's derivatives have been used in synthesizing indoles, highlighting its utility in heterocyclic chemistry (T. Sakamoto et al., 1988).

Propriétés

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3S2/c1-19-12(13-7-8-14(15)20-13)9-16-21(17,18)10-11-5-3-2-4-6-11/h2-8,12,16H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHMPTBOFBKNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)CC1=CC=CC=C1)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2577459.png)

![3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2577460.png)

![2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane](/img/structure/B2577463.png)

![5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2577464.png)

![(2E)-azepan-2-ylidene[(2-fluoro-4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2577466.png)

![1-[(4-methylphenyl)methyl]-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2577469.png)

![1,7-Dimethylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2577478.png)